molecular formula C9H9N3O B1270859 5-Benzyl-1,3,4-oxadiazol-2-amine CAS No. 31803-00-6

5-Benzyl-1,3,4-oxadiazol-2-amine

Cat. No.: B1270859
CAS No.: 31803-00-6
M. Wt: 175.19 g/mol
InChI Key: UEHXUDSFIIVUNO-UHFFFAOYSA-N
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Description

5-Benzyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 5-Benzyl-1,3,4-oxadiazol-2-amine typically involves the reaction of phenylacetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). The product is then basified with potassium hydroxide to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

5-Benzyl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include phosphorus oxychloride, potassium hydroxide, acid chlorides, and ammonium thiocyanate. The major products formed from these reactions are acylated derivatives, thiazolidinones, and coupled heterocyclic compounds .

Comparison with Similar Compounds

5-Benzyl-1,3,4-oxadiazol-2-amine can be compared with other 1,3,4-oxadiazole derivatives, such as:

The uniqueness of this compound lies in its benzyl group, which can influence its interaction with biological targets and its overall pharmacological profile.

Properties

IUPAC Name

5-benzyl-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHXUDSFIIVUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373457
Record name 5-benzyl-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31803-00-6
Record name 5-benzyl-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-benzyl-1,3,4-oxadiazole-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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